Hexylboronic Acid
Overview
Description
N-Hexylboronic acid
Scientific Research Applications
Catalysis and Chemical Synthesis
Hexylboronic acid has been utilized in various chemical reactions, particularly in the field of organic synthesis. For example, it is used in the Suzuki reaction with enol triflates derived from γ-alkylidene-α-hydroxybutenolides, leading to the formation of α-unsubstituted γ-alkylidenebutenolides (Ahmed & Langer, 2006). This process is essential in the creation of complex organic compounds.
Biomedical Material Development
This compound plays a role in the development of novel biomedical materials. In a study on hydroxyethylcellulose-g-poly(lactic acid) blended polyurethanes, this compound was significant in the preparation and characterization of these materials, which demonstrated improved antibacterial activity and biocompatibility, indicating potential for various biomedical applications (Noreen et al., 2019); (Noreen et al., 2020).
Organic Chemistry and Material Science
In the field of material science, this compound is applied in the synthesis of polymers and other materials. For instance, its derivatives have been studied for their physical and chemical properties, highlighting its potential in various applications within organic chemistry and material science (Cha & Brown, 2005).
Biochemical and Enzymatic Studies
This compound is also pertinent in biochemical research. It is involved in enzymatic reactions and assays, contributing to the understanding of metabolic pathways and biochemical processes (Lloyd et al., 1978).
Safety and Hazards
Hexylboronic Acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this chemical .
Future Directions
Boronic acids, including Hexylboronic Acid, are increasingly utilized in diverse areas of research. They have found applications in sensing, biological labeling, protein manipulation and modification, separation, and the development of therapeutics . Future research opportunities include the development of more effective and versatile delivery tools for the safe and effective use of protein drugs , and the exploration of boronic acid-based dynamic covalent bonds for the synthesis of covalent adaptable networks .
Mechanism of Action
Target of Action
Hexylboronic Acid, like other boronic acids, primarily targets organic compounds containing cis-diols . This includes a wide range of biomolecules, such as carbohydrates and glycoproteins, which play crucial roles in various biological processes .
Mode of Action
This compound interacts with its targets through the formation of cyclic boronate esters . This interaction is reversible and highly selective, allowing this compound to bind to specific targets in a biological system . The formation of these esters can lead to changes in the structure and function of the target molecules .
Biochemical Pathways
This compound can affect various biochemical pathways due to its ability to interact with cis-diol-containing compounds . For instance, it can interfere with carbohydrate metabolism and protein glycosylation, potentially impacting cellular functions . The specific pathways affected by this compound can vary depending on the biological context .
Pharmacokinetics
Boronic acids are generally known for their stability and resistance to metabolic degradation . This could potentially enhance the bioavailability of this compound, although further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and the biological context. For example, by interacting with carbohydrates and glycoproteins, this compound could potentially affect cellular signaling, metabolism, and other processes . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other cis-diol-containing compounds can affect the selectivity and efficiency of this compound’s interactions . Additionally, factors such as pH and temperature can impact the stability of the boronate esters formed by this compound .
Biochemical Analysis
Biochemical Properties
Hexylboronic Acid plays a significant role in biochemical reactions. It is a part of the boronic acid family, which is known for its interactions with diols and strong Lewis bases . These interactions lead to their utility in various sensing applications . Boronic acids, including this compound, are also used in organic synthesis .
Molecular Mechanism
Boronic acids are known to interact with diols, which allows them to be utilized in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Temporal Effects in Laboratory Settings
Boronic acids, including this compound, are known to be valuable building blocks in organic synthesis .
Metabolic Pathways
Boronic acids are known to be involved in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Properties
IUPAC Name |
hexylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15BO2/c1-2-3-4-5-6-7(8)9/h8-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSYDLCMCLCOCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30325793 | |
Record name | Hexylboronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30325793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16343-08-1 | |
Record name | B-Hexylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16343-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Hexaneboronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016343081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hexaneboronic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518338 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexylboronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30325793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-HEXANEBORONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR36B824BN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Hexylboronic acid participate in the palladium-catalyzed reaction with enol triflates derived from γ-Alkylidene-α-hydroxybutenolides?
A1: this compound acts as a reagent in the palladium(0)-catalyzed reaction with enol triflates, ultimately leading to the formation of α-unsubstituted γ-alkylidenebutenolides. The proposed mechanism involves a sequence of "oxidative addition/transmetalation/β-hydride elimination/reductive elimination" steps. [, ] Essentially, the this compound participates in the transmetalation step, transferring the hexyl group to the palladium center, which eventually gets eliminated in the subsequent steps leading to the desired product.
Q2: What is the significance of using this compound in this specific reaction, and are there alternative reagents?
A2: While the provided abstracts [, ] don't explicitly explore alternative reagents, the use of this compound is crucial for the specific reductive transformation observed. The selection of this compound over other alkylboronic acids or alternative reagents likely influences the reaction yield and selectivity. Further research would be needed to investigate the impact of different alkyl groups on the boronic acid and compare their reactivity and suitability for this defunctionalization reaction.
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